molecular formula C4H10Cl2Si B13958794 Tert-butyldichlorosilane

Tert-butyldichlorosilane

Cat. No.: B13958794
M. Wt: 157.11 g/mol
InChI Key: HBYCZEOYOCONCV-UHFFFAOYSA-N
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Description

tert-Butyldichlorosilane is an organosilicon compound characterized by a tert-butyl group bonded to a silicon atom with two chlorine substituents. These compounds are widely used as silylating agents in organic synthesis to protect hydroxyl and amine groups, leveraging the steric bulk of the tert-butyl group to enhance stability under reaction conditions .

This compound is distinct from its analogs due to the presence of two reactive chlorine atoms, which may confer unique reactivity in forming siloxane bonds or serving as a precursor for more complex silicon-based materials.

Properties

Molecular Formula

C4H10Cl2Si

Molecular Weight

157.11 g/mol

IUPAC Name

tert-butyl(dichloro)silane

InChI

InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3

InChI Key

HBYCZEOYOCONCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[SiH](Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of tert-Butyl Grignard Reagent

  • Reactants :
    • Magnesium chips (2.1 equivalents)
    • tert-Butyl chloride (1 equivalent)
    • Oxolane (tetrahydrofuran, THF) as solvent (3–5 mol/L concentration)
  • Conditions :
    • Nitrogen atmosphere
    • Initiation at 50°C, followed by dropwise addition of tert-butyl chloride at <50°C
    • Post-addition stirring at 50–52°C for 2 hours

Step 2: Reaction with Trichlorosilane

  • Reactants :
    • Trichlorosilane (1 equivalent)
    • Pre-formed Grignard reagent from Step 1
  • Conditions :
    • Temperature maintained at -8°C to -5°C during reagent addition
    • Stirring at -5°C for 2 hours
    • Reaction monitored via gas chromatography (GC) for completion

Step 3: Chlorination with Dichloromethane

  • Reactants :
    • Intermediate from Step 2
    • Dichloromethane (5 volumes relative to intermediate)
    • 10% Pd/C catalyst (2% of intermediate weight)
  • Conditions :
    • Temperature controlled at 0°C during intermediate addition
    • Heating to 30°C for 16 hours
    • Filtration and vacuum distillation to isolate final product

Key Advantages

  • Yield : >98% purity after distillation.
  • Environmental : Replaces toxic carbon tetrachloride with dichloromethane.
  • Catalyst Reusability : Pd/C catalyst can be reused >10 times, reducing costs.

Comparative Analysis of Methods

While the Grignard method is predominant, alternative routes (e.g., direct chlorination of di-tert-butylsilane) are less common due to challenges in controlling steric effects and side reactions. The table below summarizes critical parameters for the Grignard-mediated synthesis:

Parameter Step 1 Step 2 Step 3
Temperature 50–52°C -8°C to -5°C 0°C → 30°C
Reaction Time 2 hours 2 hours 16 hours
Catalyst/Solvent THF THF Pd/C, Dichloromethane
Key Monitoring N/A GC for completion GC for completion

Industrial Considerations

  • Scalability : The use of liquid trichlorosilane (vs. gaseous dichlorosilane) simplifies handling and reduces energy consumption.
  • Safety : Nitrogen purging and controlled temperature prevent uncontrolled exothermic reactions.
  • Waste Management : Magnesium salts are removed via filtration, and solvents like THF are recycled.

Challenges and Optimizations

  • Steric Hindrance : The bulky tert-butyl groups necessitate precise stoichiometry to avoid incomplete substitution.
  • Moisture Sensitivity : All steps require anhydrous conditions to prevent hydrolysis of chlorosilane intermediates.
  • Catalyst Efficiency : Pd/C’s recyclability offsets initial costs, but catalyst poisoning by residual magnesium salts must be mitigated.

Chemical Reactions Analysis

Silylation of Hydroxyl Groups

DTBDCS reacts with alcohols, phenols, and diols to form stable silyl ethers, protecting hydroxyl groups during multi-step syntheses.

Mechanism and Conditions

  • Reaction :

    (t-Bu)2SiCl2+2ROH(t-Bu)2Si(OR)2+2HCl\text{(t-Bu)}_2\text{SiCl}_2 + 2\text{ROH} \rightarrow \text{(t-Bu)}_2\text{Si(OR)}_2 + 2\text{HCl}
  • Key Conditions :

    • Solvents: Anhydrous acetonitrile or dichloromethane.

    • Base: Triethylamine (Et3_3N) or 1-hydroxybenzotriazole (HOBt) to scavenge HCl.

    • Temperature: 45–90°C for diol protection .

Nucleophilic Substitution Reactions

The Si–Cl bonds in DTBDCS undergo substitution with nucleophiles such as amines, thiols, and alkoxides.

Reaction Scope

Nucleophile Product Conditions Yield
Amines(t-Bu)2_2Si(NR2_2)ClEt3_3N, THF, 0°C → RT75–85%
Thiols(t-Bu)2_2Si(SR)ClPyridine, CH2_2Cl2_2, RT70–80%
Grignard Reagents(t-Bu)2_2SiR2_2Mg, THF, −5°C → 50°C90%

Hydrolysis and Stability

DTBDCS is moisture-sensitive, undergoing hydrolysis to form silanols:

(t-Bu)2SiCl2+2H2O(t-Bu)2Si(OH)2+2HCl\text{(t-Bu)}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{(t-Bu)}_2\text{Si(OH)}_2 + 2\text{HCl}

  • Kinetics : Hydrolysis is rapid in protic solvents (e.g., H2_2O, MeOH) but negligible under anhydrous conditions.

Ag/ZnO/Graphene Nanocomposites

  • Role : DTBDCS-derived silicon substrates enhance photocatalytic hydrogen production by stabilizing Ag/ZnO nanoparticles .

  • Performance : Composite systems showed a 30% increase in H2_2 yield compared to non-silylated analogs .

Diels-Alder Reactions

DTBDCS-functionalized anthracenes participate in retro-Diels-Alder reactions, enabling controlled release of molecular oxygen:

Anthracene-DTBDCS+O2EndoperoxideΔAnthracene+O2\text{Anthracene-DTBDCS} + \text{O}_2 \rightarrow \text{Endoperoxide} \xrightarrow{\Delta} \text{Anthracene} + \text{O}_2

  • Key Data :

    • Rate acceleration observed due to siloxy substituents .

    • Activation energy reduced by 15–20% compared to non-silylated analogs .

Comparative Reactivity with Analogous Silanes

Silane Steric Bulk Hydrolysis Rate Typical Use
DichlorodimethylsilaneLowFastGeneral silylation
DichlorodiethylsilaneModerateModerateSurface modification
Di-tert-butyldichlorosilane High Slow Selective protection

Scientific Research Applications

Selective Protecting Group

Silyl groups, including di-tert-butylchlorosilane, are commonly used as protecting groups for alcohols. Typical silylation leads to the selective protection of less-hindered hydroxy groups, but di-tert-butylchlorosilane can be used for the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol . Di-tert-butylsilyl groups are also more thermally stable than related alkylsilyls .

PET Imaging

Di-tert-butylchlorosilane is utilized in the synthesis of silicon-based building blocks for 18F-radiolabeling of peptides in Positron Emission Tomography (PET) imaging . For example, it has been used in the synthesis of 3'-silylated thymidine derivatives for PET imaging applications .

Synthesis of Fluorinated Organosilicon Compounds

Di-tert-butyldifluorosilane can serve as a precursor for synthesizing fluorinated organosilicon compounds. These materials have high thermal and chemical stability, making them useful as lubricants, specialty polymers, and fire retardants.

Fluorinating Agent

Di-tert-butyldifluorosilane can act as a mild and selective fluorinating agent due to the readily cleaved Si-F bonds under specific reaction conditions. It is useful for introducing fluorine atoms into organic molecules, leading to the development of novel pharmaceuticals, agrochemicals, and electronic materials.

Desilylating Agent

Di-tert-butyldifluorosilane can be employed as a desilylating agent for removing tert-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis. The bulky tert-butyl groups attached to the silicon atom in di-tert-butyldifluorosilane contribute to its efficient desilylation process.

Silylation of Amines and Primary Alcohols

Di-tert-butyldichlorosilane can be used to silylate amines and primary alcohols .

Synthesis of Tert-Butyldimethylsilyl Chitosan

Tert-butyldimethylsilyl (TBDMS) chitosan, soluble in a 50:50 solution of ethyl acetate and toluene, can be synthesized . TBDMS-substituted polymeric chitosan is used as an organic soluble-modified chitosan for potential consolidant use .

Rhodium-Catalyzed Si-H Insertion of Carbenoids

Mechanism of Action

The mechanism of action of tert-butyldichlorosilane primarily involves its reactivity with nucleophiles, such as water and alcohols. The silicon atom in this compound is highly electrophilic due to the presence of the two chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of silanol or siloxane compounds, depending on the nucleophile involved .

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity Trends

  • Thermal Stability : TBDMSCl decomposes above 125°C, while TBDPSCl is stable up to 200°C due to aromatic stabilization .
  • Hydrolysis Sensitivity: Dichlorosilanes (e.g., di-tert-butyldichlorosilane) hydrolyze rapidly in moisture, releasing HCl, whereas monochlorosilanes (TBDMSCl, TBDPSCl) require catalysts like DMAP for efficient reaction .

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